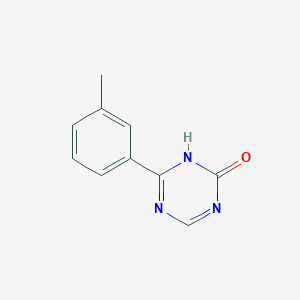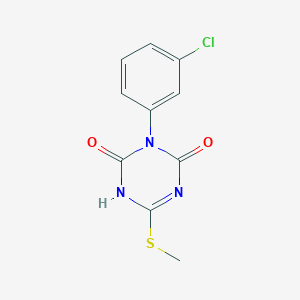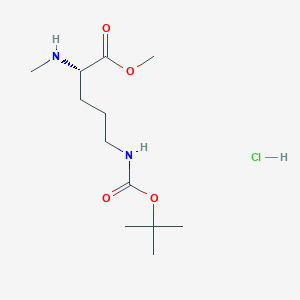
N-Me-Orn(Boc)-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-Ornithine (tert-Butyloxycarbonyl)-Methoxy Ester Hydrochloride, commonly referred to as N-Me-Orn(Boc)-OMe.HCl, is a derivative of the amino acid ornithine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of the tert-butyloxycarbonyl (Boc) group and the methoxy ester (OMe) group makes it a valuable intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-Orn(Boc)-OMe.HCl typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the methylation of the amino group, followed by the introduction of the Boc protective group. The final step involves the esterification of the carboxyl group with methanol, resulting in the formation of the methoxy ester. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc is crucial in large-scale synthesis to prevent side reactions and ensure the stability of the intermediate compounds.
Análisis De Reacciones Químicas
Types of Reactions
N-Me-Orn(Boc)-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc and methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the removal of protective groups.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Deprotected ornithine derivatives.
Aplicaciones Científicas De Investigación
N-Me-Orn(Boc)-OMe.HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Me-Orn(Boc)-OMe.HCl is primarily related to its role as a protective group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the methoxy ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-N-Me-Orn(Boc)-OH: Another derivative of ornithine with a different protective group.
Boc-N-Me-Orn(Fmoc)-OH: Similar compound with the Fmoc protective group.
Fmoc-N-Me-Orn(Me,Boc)-OH: A variant with both Fmoc and Boc protective groups.
Uniqueness
N-Me-Orn(Boc)-OMe.HCl is unique due to its combination of Boc and methoxy ester protective groups, which provide stability and versatility in peptide synthesis. This combination allows for selective deprotection and efficient synthesis of complex peptides.
Propiedades
Fórmula molecular |
C12H25ClN2O4 |
|---|---|
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m0./s1 |
Clave InChI |
CYJPBNPWHLQXKO-FVGYRXGTSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)NC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


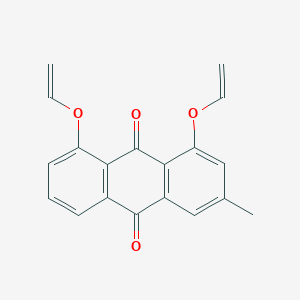


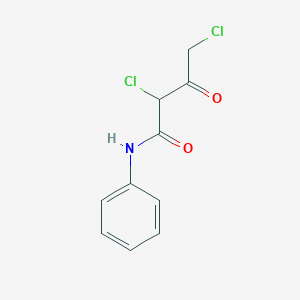
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
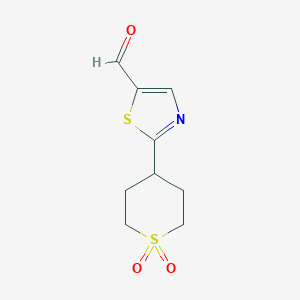

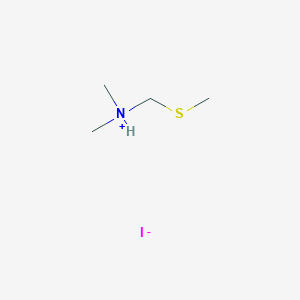
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
